![molecular formula C16H22O5 B8347551 1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B8347551.png)
1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a diethoxyethoxy moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-(2,2-diethoxyethoxy)benzyl chloride with diazomethane in the presence of a catalyst such as rhodium acetate. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
相似化合物的比较
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane rings but different substituents.
Phenylcyclopropane derivatives: Compounds with phenyl groups attached to cyclopropane rings.
Uniqueness: 1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid is unique due to the presence of the diethoxyethoxy moiety, which imparts distinct chemical and physical properties
属性
分子式 |
C16H22O5 |
|---|---|
分子量 |
294.34 g/mol |
IUPAC 名称 |
1-[4-(2,2-diethoxyethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H22O5/c1-3-19-14(20-4-2)11-21-13-7-5-12(6-8-13)16(9-10-16)15(17)18/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,18) |
InChI 键 |
MXXRVSDHRAHNOW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(COC1=CC=C(C=C1)C2(CC2)C(=O)O)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

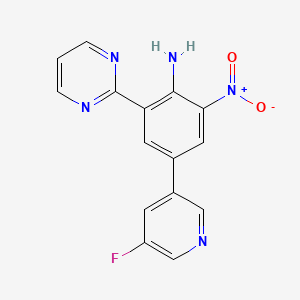
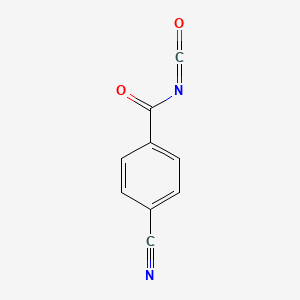
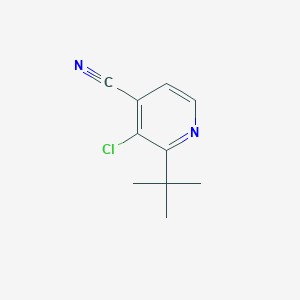
![8-methyl-6-(3-nitrophenyl)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B8347519.png)
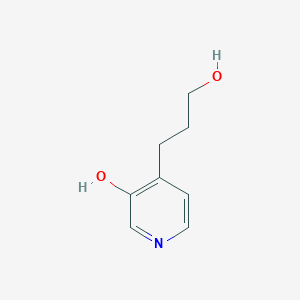




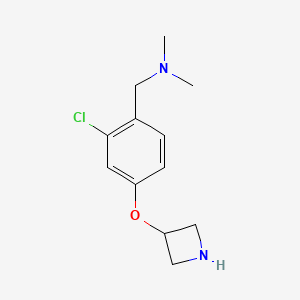
![3-Iodo-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8347584.png)


